molecular formula C17H16N2O3S B12211060 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid

4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B12211060
M. Wt: 328.4 g/mol
InChI Key: CQNMRKQLCWNVJS-UHFFFAOYSA-N
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Description

4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid is a complex organic compound that features a pyrazole ring fused with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole with a suitable butanoic acid derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products

Major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-phenylbutanoic acid: Shares a similar butanoic acid structure but lacks the pyrazole ring.

    4-oxo-4-(2-thienyl)butanoic acid: Contains a thiophene ring instead of the pyrazole ring.

    4-oxo-4-(5-phenyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid: Features a thiadiazole ring instead of the pyrazole ring.

Uniqueness

The uniqueness of 4-oxo-4-[5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

4-oxo-4-(3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)butanoic acid

InChI

InChI=1S/C17H16N2O3S/c20-16(8-9-17(21)22)19-14(12-5-2-1-3-6-12)11-13(18-19)15-7-4-10-23-15/h1-7,10,14H,8-9,11H2,(H,21,22)

InChI Key

CQNMRKQLCWNVJS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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